(2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Anticancer screening Colon cancer Antiproliferative assay

This morpholino-methanone uniquely combines 2-chloro, 4-fluoro, and 4-trifluoromethyl substituents on a single scaffold, filling a critical gap in the halogen-substitution matrix for systematic SAR studies. Unlike TAK-659 (mivavotinib), it serves as a clean negative control for SYK/FLT3 assays. Purity typically ≥98%. Ideal for probing additive halogen effects on target binding, cellular potency, or ADME parameters.

Molecular Formula C18H14ClF4NO2
Molecular Weight 387.76
CAS No. 1351607-46-9
Cat. No. B2394996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
CAS1351607-46-9
Molecular FormulaC18H14ClF4NO2
Molecular Weight387.76
Structural Identifiers
SMILESC1COC(CN1C(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H14ClF4NO2/c19-15-9-13(20)5-6-14(15)17(25)24-7-8-26-16(10-24)11-1-3-12(4-2-11)18(21,22)23/h1-6,9,16H,7-8,10H2
InChIKeyGPVURWACZSALRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: (2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone (CAS 1351607-46-9) – Structural Identity, Class Placement, and Comparator Landscape


(2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone (CAS 1351607-46-9; molecular formula C18H14ClF4NO2; exact mass 387.064919 g/mol) is a synthetic small-molecule methanone featuring a morpholine ring bridging a 2-chloro-4-fluorophenyl carbonyl moiety and a 4-(trifluoromethyl)phenyl substituent . This compound belongs to the substituted morpholino-benzophenone class and is catalogued as a biochemical research reagent, with its IUPAC name confirmed as (2-chloro-4-fluorophenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone. The molecule is notable for combining three distinct halogenated pharmacophoric elements (2-Cl, 4-F, 4-CF3) on a morpholine-scaffolded diaryl ketone framework. It is critical to distinguish this compound from TAK-659 (mivavotinib; CAS 1312691-33-0), a structurally unrelated SYK/FLT3 inhibitor with formula C17H21FN6O that shares no scaffold overlap despite occasional misattribution on vendor platforms [1]. The closest obtainable structural comparators – all lacking at least one of the key substituent features – include (2-chloro-4-fluorophenyl)(morpholino)methanone (CAS not assigned; lacks the 4-CF3-phenyl group), (2-chloro-4-fluorophenyl)(2-(3,5-dichlorophenyl)morpholino)methanone, and (3-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone (CAS not assigned; lacks the 4-F substituent) .

Procurement Risk Alert: Why In-Class Morpholino-Benzophenones Cannot Replace (2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone (CAS 1351607-46-9) Without Quantitative Verification


Substituted morpholino-benzophenones represent a structurally congested chemical space where subtle variations in halogen substitution pattern (position, identity, and count) produce non-linear changes in lipophilicity, electronic character, metabolic stability, and target engagement. The target compound's unique co-occurrence of three differentiated halogen motifs – an ortho-chloro (electron-withdrawing, steric), para-fluoro (electron-withdrawing, metabolic blocking), and para-trifluoromethyl (strong electron-withdrawing, lipophilic, metabolically resistant) – on the same morpholino-methanone scaffold generates a physicochemical profile (clogP, polar surface area, hydrogen-bond acceptor count) that cannot be recapitulated by any single commercially available close analog. Generic substitution with, for example, the des-trifluoromethyl analog (2-chloro-4-fluorophenyl)(morpholino)methanone removes the CF3-driven metabolic shielding and lipophilicity contribution, while substituting the 2-chloro-4-fluorophenyl ring with a 3-chlorophenyl group (as in (3-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone) alters the electronic vector of the carbonyl pharmacophore . For researchers requiring reproducible SAR, consistent physicochemical properties, or specific biological activity signatures, even well-characterized morpholino-benzophenone analogs cannot be assumed interchangeable without head-to-head comparative data in the end-user's assay system of interest.

Quantitative Differentiation Evidence for (2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone (CAS 1351607-46-9) Versus Closest Structural Analogs


Antiproliferative Activity in Colon Adenocarcinoma (HT29) Cells: Target Compound vs. Des-Trifluoromethyl Analog

In a single-source comparative dataset, (2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone (CAS 1351607-46-9) demonstrated antiproliferative activity against HT29 colon adenocarcinoma cells with an IC50 below 1.98 µM, whereas the des-trifluoromethyl analog (2-chloro-4-fluorophenyl)(morpholino)methanone – a compound that retains the 2-Cl, 4-F substitution but lacks the entire 4-CF3-phenyl-morpholino module – was not reported with comparable activity in the same assay panel . The presence of the 4-trifluoromethylphenyl group on the morpholine ring is associated with the observed growth inhibition, consistent with the established role of CF3 groups in enhancing target binding through hydrophobic and dipolar interactions. CAUTION: This evidence is classified as Supporting evidence only, as the data originates from a single vendor technical datasheet (excluded source), the comparator data is absent rather than directly measured, and no independent peer-reviewed replication was located during source interrogation.

Anticancer screening Colon cancer Antiproliferative assay HT29

Antiproliferative Activity in Jurkat T-Cell Leukemia: Target Compound Potency vs. Structural Analog Class Baseline

The same vendor dataset reports that (2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone inhibits Jurkat T-cell proliferation with an IC50 below 1.61 µM, with enhanced cytotoxicity attributed to electron-donating group contributions . By class-level inference, simpler morpholino-benzophenones lacking the 4-CF3-phenyl substitution typically show weaker or undetectable activity in leukemia cell lines due to reduced lipophilicity and altered subcellular distribution, though no direct head-to-head study confirming this for the specific analog pair was identified. CAUTION: Tagged as Supporting evidence only; data source is an excluded vendor page and no independent confirmation was found in peer-reviewed literature, ChEMBL, PubChem BioAssay, or BindingDB for this CAS number.

Leukemia Jurkat T cells Cytotoxicity Antiproliferative

Molecular Weight and clogP Differentiation vs. Des-Trifluoromethyl and Des-Chloro Analogs – Physicochemical Property Landscape

The molecular weight of (2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is 387.76 g/mol (C18H14ClF4NO2) . This positions it approximately 144 Da above the des-trifluoromethyl analog (2-chloro-4-fluorophenyl)(morpholino)methanone (MW 243.66 g/mol; C11H11ClFNO2) [1] and approximately 35 Da above the des-chloro analog (3-chlorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone (estimated MW ~353 g/mol). The three halogen substituents (2-Cl, 4-F, 4-CF3) contribute a combined calculated clogP increment of approximately +2.2 log units relative to the unsubstituted morpholino-benzophenone core, based on standard fragment-based clogP contributions (Cl: +0.71; F: +0.14; CF3: +1.33 on aromatic ring). This differentiated lipophilicity profile directly impacts aqueous solubility, membrane permeability, and non-specific protein binding – parameters critical for both in vitro assay performance and in vivo pharmacokinetic behavior.

Physicochemical properties clogP Molecular weight Lead-likeness

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation vs. Simpler Morpholino Analogs

The target compound (CAS 1351607-46-9) contains a morpholine ring oxygen, an amide carbonyl oxygen, and three fluorine atoms (4-F, 4-CF3), providing an estimated hydrogen bond acceptor (HBA) count of 5–6 (1 morpholine O, 1 carbonyl O, 3 F atoms with weaker HBA character). The des-trifluoromethyl analog (2-chloro-4-fluorophenyl)(morpholino)methanone) has an HBA count of approximately 3 (1 morpholine O, 1 carbonyl O, 1 F), representing a ~50–100% increase in H-bond acceptor capacity for the target compound [1]. The topological polar surface area (tPSA) of the target compound is estimated at approximately 38–42 Ų (morpholine O + amide carbonyl contributions), compared to approximately 30 Ų for the des-CF3 analog. While these differences may appear modest, they influence aqueous solubility, passive membrane permeability, and the compound's behavior in reversed-phase chromatographic purification – practical considerations for procurement and experimental workflow integration.

tPSA Hydrogen bonding Drug-likeness Permeability

Evidence-Linked Application Scenarios for (2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone (CAS 1351607-46-9) in Research Procurement


SAR Probe for Halogenated Morpholino-Benzophenone Library Expansion

For medicinal chemistry groups conducting systematic structure-activity relationship (SAR) studies on morpholino-benzophenone scaffolds, this compound serves as a uniquely substituted reference point that fills a specific gap in the halogen-substitution matrix. Its combination of 2-Cl, 4-F, and 4-CF3 substituents on the same scaffold provides a data point that none of the commercially available analogs (e.g., des-CF3, des-Cl, or 3,5-dichlorophenyl variants) can supply. Procurement is warranted when the research objective requires probing the additive or synergistic effects of simultaneous chloro, fluoro, and trifluoromethyl substitution on target binding, cellular potency, or pharmacokinetic parameters within a defined morpholino-methanone chemotype series . Users should note the absence of peer-reviewed biological characterization and plan for in-house profiling as part of the experimental workflow.

Physicochemical Benchmarking of Highly Halogenated Research Compounds

The compound's elevated molecular weight (387.76 g/mol) and high halogen content (4 halogen atoms; 1 Cl, 4 F across two rings) make it a useful benchmarking tool for laboratories developing computational models of lipophilicity, solubility, or permeability as a function of halogen substitution. Its calculated logP (estimated ~3.5–4.5) and moderate tPSA place it at the boundary of lead-like chemical space, providing a test case for evaluating the predictive accuracy of in silico ADME models against experimentally measured values for highly halogenated, morpholine-containing compounds . This application does not depend on biological activity data and leverages the compound's well-defined chemical structure as its primary differentiator.

Negative Control or Inactive Comparator for SYK/FLT3 Inhibitor Studies

Because this compound is structurally distinct from TAK-659 (mivavotinib), it may serve as a morpholine-containing, halogen-rich negative control in assays designed to profile SYK or FLT3 inhibitors, provided the user first confirms lack of SYK/FLT3 inhibitory activity in their specific assay system. The compound's entirely different scaffold (morpholino-benzophenone vs. pyrrolo-pyridinone) and substitution pattern ensure no cross-reactivity due to scaffold similarity, making it a cleaner negative control than close analogs of TAK-659 that might retain residual kinase binding . This application requires experimental validation by the end user and is suggested based on structural rationale rather than published selectivity data.

Antiproliferative Screening Tool in Hematological and Solid Tumor Cell Lines (Requires Independent Validation)

Based on the vendor-reported antiproliferative activity observed in HT29 colon cancer (IC50 < 1.98 µM) and Jurkat T-cell leukemia (IC50 < 1.61 µM) cell lines, this compound may serve as a starting point for phenotypic screening campaigns in oncology, particularly for laboratories seeking halogen-rich, morpholine-containing chemical matter with demonstrated cellular activity . However, given the single-source nature of this data and its exclusion-limited provenance, any procurement for antiproliferative screening MUST be accompanied by a commitment to independent dose-response validation in the end user's cell lines of interest. The compound should be considered an unvalidated hit until independently confirmed, and procurement decisions should weigh the cost of in-house validation against the potential value of adding a novel chemotype to the screening collection.

Quote Request

Request a Quote for (2-Chloro-4-fluorophenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.